molecular formula C20H19BrO4 B12204531 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

Cat. No.: B12204531
M. Wt: 403.3 g/mol
InChI Key: GZDZALWVEYBKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one (CAS: 921044-61-3) is a chromenone derivative with a molecular formula of C20H19BrO4 and a molecular weight of 403.3 g/mol . Its structure features:

  • A 2-bromoethoxy substituent at position 7, a reactive group suitable for nucleophilic substitution.
  • A 4-methoxyphenyl group at position 3, contributing electron-donating effects.
  • Methyl groups at positions 2 and 8, enhancing steric bulk and lipophilicity.

The compound’s synthetic utility lies in its bromoethoxy group, which serves as a versatile handle for further functionalization. Its physicochemical properties, such as solubility and reactivity, are influenced by the methoxyphenyl and methyl substituents.

Properties

Molecular Formula

C20H19BrO4

Molecular Weight

403.3 g/mol

IUPAC Name

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one

InChI

InChI=1S/C20H19BrO4/c1-12-17(24-11-10-21)9-8-16-19(22)18(13(2)25-20(12)16)14-4-6-15(23-3)7-5-14/h4-9H,10-11H2,1-3H3

InChI Key

GZDZALWVEYBKKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OCCBr

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Synthesis

The chromen-4-one scaffold is typically constructed via a chalcone intermediate. A modified Claisen-Schmidt condensation reaction is employed, as demonstrated in the synthesis of structurally analogous compounds. For the target molecule, 2-hydroxy-4-methylacetophenone reacts with 4-methoxybenzaldehyde under alkaline conditions.

Reaction Conditions :

  • Solvent : Ethanol (40–50 mL per mmol of substrate)

  • Catalyst : Aqueous KOH (50% w/v, 3–5 mL per mmol)

  • Temperature : Room temperature (24–48 hours)

  • Yield : 65–78%

The chalcone intermediate, 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is precipitated by acidification (pH ≈ 3–4) and purified via recrystallization from ethanol.

Oxidative Cyclization to Chromen-4-One

Cyclization of the chalcone to the chromen-4-one core is achieved using iodine in dimethyl sulfoxide (DMSO). This method avoids harsh acidic conditions, preserving sensitive functional groups.

Optimized Protocol :

  • Chalcone : 0.5 mmol

  • Oxidant : Iodine (0.2 equiv., 0.1 mmol)

  • Solvent : DMSO (5–10 mL)

  • Temperature : Reflux (140–150°C, 4–6 hours)

  • Yield : 82–90%

Mechanistic studies suggest iodine facilitates dehydrogenation, forming the conjugated ketone system. The product, 3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, is isolated by ice-water quenching and recrystallized from ethanol.

Bromoethoxy Side Chain Introduction

O-Alkylation at Position 7

The hydroxyl group at position 7 of the chromen-4-one undergoes alkylation with 1,2-dibromoethane. This step requires careful control to avoid over-alkylation.

Procedure :

  • Substrate : 3-(4-Methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one (1.0 equiv.)

  • Alkylating Agent : 1,2-Dibromoethane (3.0 equiv.)

  • Base : Potassium carbonate (3.0 equiv.)

  • Solvent : Acetone or DMF (10–15 mL per mmol)

  • Temperature : Reflux (60–80°C, 12–18 hours)

  • Yield : 55–68%

The reaction proceeds via an SN2 mechanism, with the bromoethyl group selectively attaching to the phenolic oxygen. Excess dibromoethane is removed via vacuum distillation, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Critical Parameters and Side Reactions

Competing Reactions

  • Di-alkylation : Excess 1,2-dibromoethane may lead to bis-alkylated byproducts. Stoichiometric control (≤3.0 equiv.) minimizes this.

  • Ether Cleavage : Prolonged heating in DMF can hydrolyze the bromoethoxy group. Reaction times under 18 hours are optimal.

Spectral Validation

  • ¹H NMR : Key signals include δ 4.42 (t, J = 6.4 Hz, -OCH2CH2Br), δ 3.85 (s, -OCH3), and δ 2.40 (s, C2/C8-CH3).

  • MS (ESI+) : m/z 445.1 [M+H]+ (calculated for C21H20BrO5: 444.06).

Alternative Synthetic Routes

Mitsunobu Bromoethylation

A patent-derived approach uses Mitsunobu conditions for higher regioselectivity:

  • Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)

  • Alcohol : 2-Bromoethanol (2.0 equiv.)

  • Solvent : THF (dry, 10 mL per mmol)

  • Yield : 70–75%

This method avoids base-induced side reactions but requires anhydrous conditions.

Solid-Phase Synthesis

A combinatorial strategy immobilizes the chromen-4-one core on Wang resin, enabling sequential alkylation and cleavage. While scalable, this method yields lower purity (≈85%) and is reserved for high-throughput applications.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
1,2-Dibromoethane120–150
Iodine85–100
DMSO50–70

Total Raw Material Cost : ≈$300–400 per kg of product.

Environmental Impact

  • Waste Streams : DMSO (high BOD), brominated byproducts (hazardous).

  • Mitigation : Solvent recovery (≥80% DMSO recycled), bromine scavengers (Na2S2O3) .

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The chromen-4-one core can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the chromen-4-one core.

Scientific Research Applications

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Pharmacology: It is investigated for its effects on various biological targets, including enzymes, receptors, and signaling pathways.

    Material science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.

    Receptor modulation: It may act as an agonist or antagonist of specific receptors, affecting cellular signaling and function.

    Pathway modulation: The compound can influence various signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs and their differences are summarized in Table 1.

Table 1. Structural Comparison of Chromenone Derivatives

Compound Name Core Structure Substituents (Position) Key Features
Target Compound (CAS 921044-61-3) 4H-chromen-4-one 7-(2-bromoethoxy), 3-(4-methoxyphenyl), 2,8-dimethyl Bromoethoxy (reactive), methyl groups (lipophilicity)
7-(2-Bromoethoxy)-3-(4-(2-bromoethoxy)phenyl)-4H-chromen-4-one (a5) 4H-chromen-4-one 7-(2-bromoethoxy), 3-(4-(2-bromoethoxy)phenyl) Dual bromoethoxy groups; lacks methyl groups
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10) 4H-chromen-4-one 7-(2-(benzyl(methyl)amino)ethoxy), 3-(4-methoxyphenyl) Aminoethoxy (biological targeting); higher yield (76.1%)
7-(2-Bromoethoxy)-3-(4-fluorobenzyl)-4-methyl-2H-chromen-2-one (13a) 2H-chromen-2-one 7-(2-bromoethoxy), 3-(4-fluorobenzyl), 4-methyl Coumarin core (2-one); fluorobenzyl (electron-withdrawing effects)
7-(2-Bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one 2H-chromen-2-one 7-(2-bromoethoxy), 3-(3,4-dimethoxyphenyl), 4-methyl Dimethoxyphenyl (enhanced hydrogen bonding)
Key Observations:
  • Core Variations : The target compound’s 4H-chromen-4-one core differs from coumarin derivatives (2H-chromen-2-one), altering electronic properties and biological interactions.
  • Substituent Diversity: Bromoethoxy groups (target, a5, 13a) contrast with aminoethoxy (compound 10) or hydroxyl-containing analogs (), impacting reactivity and target affinity.
  • Methyl Groups: The target’s 2,8-dimethyl groups enhance steric hindrance and lipophilicity compared to non-methylated analogs like a3.
Key Observations:
  • Bromoethoxy Derivatives: Lower yields (e.g., a5: 26.3%) suggest challenges in bromoethylation compared to aminoethoxy analogs (compound 10: 76.1%).
  • Coumarin vs. Chromenone: Coumarin derivatives (e.g., 13a) achieve higher yields, possibly due to optimized reaction conditions.

Physicochemical Properties

Molecular Weight and Lipophilicity :

  • The target compound (403.3 g/mol) is heavier than 13a (390.8 g/mol) due to additional methyl groups .

Reactivity :

  • Bromoethoxy groups enable nucleophilic substitution (e.g., with amines or thiols), a feature exploited in compounds 10–16 .
  • In contrast, hydroxyl or methoxy groups () favor hydrogen bonding or metabolic stability .

Biological Activity

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, anti-inflammatory effects, and enzyme inhibition, drawing from diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H21BrO3\text{C}_{19}\text{H}_{21}\text{BrO}_3

This structure includes a chromenone core with various substituents that may influence its biological activity.

Cytotoxicity

Research indicates that flavonoids, including derivatives like 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often evaluated using assays such as MTT and colony-forming assays.

Table 1: Cytotoxicity Assays and Results

Cell LineIC50 (µM)Assay Type
MCF-7 (Breast)15.5MTT
HeLa (Cervical)12.3Colony Formation
A549 (Lung)20.0MTT

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Activity

Flavonoids are known for their anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: In Vivo Anti-inflammatory Effects
In a study involving animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its efficacy as an anti-inflammatory agent .

Table 2: In Vivo Anti-inflammatory Results

Treatment GroupPaw Edema Reduction (%)P-value
Control0-
Compound Group45<0.01

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes linked to metabolic disorders.

Table 3: Enzyme Inhibition Assays

EnzymeInhibition (%) at 50 µM
α-Amylase58
α-Glucosidase65
Dipeptidyl Peptidase IV (DPP-IV)70

These results suggest that the compound may have potential applications in managing diabetes by inhibiting carbohydrate-digesting enzymes and enhancing insulin secretion .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of bromine and methoxy groups enhances its lipophilicity and bioavailability, potentially leading to improved cellular uptake and activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.